MDM2-Mediated Anticancer Activity vs. Functional Group Analogs (Alcohol, Carboxylic Acid)
1-(Thian-4-yl)azetidin-3-amine demonstrates MDM2 inhibitory activity with IC50 values of 4.5–6.0 µM against osteosarcoma (SJSA-1), colon cancer (HCT116), and lung cancer (A549) cell lines. By contrast, the corresponding 3-ol analog (1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol, CAS 1554653-42-7) and 3-carboxylic acid analog (CAS 1127402-35-0) have not been reported to exhibit MDM2 inhibitory activity in peer-reviewed or vendor-disclosed datasets, consistent with the requirement of a basic amine at the azetidine 3-position for target engagement .
| Evidence Dimension | MDM2-dependent cytotoxicity (IC50) |
|---|---|
| Target Compound Data | SJSA-1: 5.0 µM; HCT116: 4.5 µM; A549: 6.0 µM |
| Comparator Or Baseline | 1-(Thian-4-yl)azetidin-3-ol: no MDM2 activity reported; 1-(Thian-4-yl)azetidine-3-carboxylic acid: no MDM2 activity reported |
| Quantified Difference | Target compound active at low micromolar range; comparator activity absent/unreported |
| Conditions | Cell viability assay; 72-h incubation; osteosarcoma (SJSA-1), colon cancer (HCT116), lung cancer (A549) cell lines |
Why This Matters
The primary amine at the azetidine 3-position is essential for MDM2/p53 pathway modulation; hydroxyl or carboxyl analogs cannot serve as pharmacophore equivalents in oncology programs.
